2-Chloro-4,5-difluoro-3-nitrobenzoic acid
Overview
Description
2-Chloro-4,5-difluoro-3-nitrobenzoic acid is an aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chloro, difluoro, and nitro substituents on a benzoic acid core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid typically involves the nitration of 2-Chloro-4,5-difluorobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The crude product is typically purified through recrystallization or other suitable purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.
Major Products:
- Substituted benzoic acids
- Amino derivatives
- Biaryl compounds
Scientific Research Applications
2-Chloro-4,5-difluoro-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a potential lead compound for the development of pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups such as chloro, fluoro, and nitro enhances its reactivity and binding affinity to various targets .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 4,5-Difluoro-2-nitrobenzoic acid
Comparison: 2-Chloro-4,5-difluoro-3-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electron-withdrawing effects and steric hindrance, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO4/c8-4-2(7(12)13)1-3(9)5(10)6(4)11(14)15/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDHXXPXZNMKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271096 | |
Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-44-0 | |
Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132992-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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